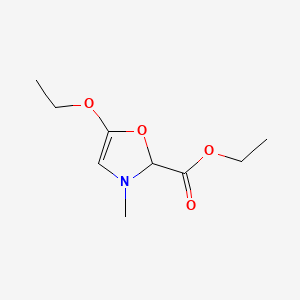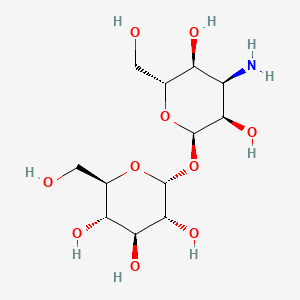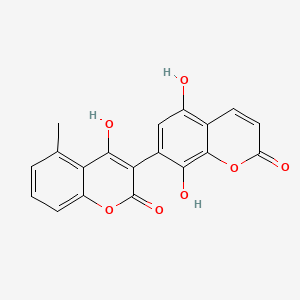
3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate is a chemical compound with the molecular formula C14H14O7 and a molecular weight of 294.26 g/mol . It is also known by its IUPAC name, 3-acetyloxy-5-hydroxy-2-(4-oxopentanoyl)benzoic acid. This compound is primarily used in scientific research, particularly in the preparation of hydroxylated stilbenes, which are important antioxidant agents.
Vorbereitungsmethoden
The synthesis of 3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate involves several steps. One common synthetic route includes the esterification of 3,5-dihydroxybenzoic acid with levulinic acid in the presence of an acid catalyst. The reaction conditions typically involve heating the reactants under reflux in an organic solvent such as dichloromethane or chloroform. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form esters or ethers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate is widely used in scientific research due to its role in the preparation of hydroxylated stilbenes. These stilbenes are known for their antioxidant properties and are studied for their potential in preventing diseases related to oxidative stress. Additionally, this compound is used in the synthesis of various other bioactive molecules, making it valuable in medicinal chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of 3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and reducing oxidative stress. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause cellular damage. By scavenging these reactive species, the compound helps protect cells and tissues from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate can be compared with other similar compounds such as:
3,5-Dihydroxybenzoic Acid: This compound lacks the levulinoyl and acetate groups, making it less effective as an antioxidant.
Levulinic Acid: While it shares the levulinoyl group, it does not have the hydroxyl groups that contribute to the antioxidant activity.
Hydroxylated Stilbenes: These compounds, which are synthesized using this compound, have enhanced antioxidant properties due to the presence of multiple hydroxyl groups.
Eigenschaften
IUPAC Name |
3-acetyloxy-5-hydroxy-2-(4-oxopentanoyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O7/c1-7(15)3-4-11(18)13-10(14(19)20)5-9(17)6-12(13)21-8(2)16/h5-6,17H,3-4H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNOLUHFTHTVTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)C1=C(C=C(C=C1OC(=O)C)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Amino-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one dihydrochloride](/img/structure/B568666.png)


![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)


![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B568677.png)



